molecular formula C18H32O2 B3029848 Linoleic acid CAS No. 8024-22-4

Linoleic acid

Cat. No.: B3029848
CAS No.: 8024-22-4
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-AVQMFFATSA-N
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Description

Linoleic acid is a polyunsaturated omega-6 fatty acid that is essential for human health. It is a carboxylic acid with a chain of 18 carbon atoms and two double bonds, located at positions 9 and 12 from the omega end of the molecule. Its molecular formula is C18H32O2 . This compound is abundantly found in various vegetable oils, such as soybean, corn, and sunflower oil, and is also present in smaller amounts in meats and dairy products . As an essential fatty acid, the human body cannot produce it on its own and must obtain it from dietary sources .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleic acid can be synthesized through the hydrolysis of triglycerides found in vegetable oils. The process involves saponification, where the triglycerides are treated with a strong base like sodium hydroxide to produce glycerol and fatty acid salts. The fatty acid salts are then acidified to yield free fatty acids, including this compound .

Industrial Production Methods: Industrially, this compound is typically extracted from vegetable oils through a process of solvent extraction and distillation. The oils are first extracted from seeds using solvents like hexane. The extracted oil is then subjected to distillation to separate the fatty acids based on their boiling points. This compound, being a polyunsaturated fatty acid, is separated and purified through fractional distillation .

Chemical Reactions Analysis

Ozonolysis and Autoxidation

Linoleic acid reacts with ozone (O₃) through two competing pathways: ozonolysis (direct cleavage of double bonds) and autoxidation (free radical chain reactions with molecular oxygen).

Key Findings:

  • Low Ozone Concentrations (200–250 ppb): Autoxidation dominates, producing hydroperoxides and carbonyl compounds. After 20 hours of exposure, this compound particles show a 2–3% mass increase due to oxygen incorporation .

  • High Ozone Concentrations (10 ppm): Ozonolysis prevails, cleaving double bonds to form aldehydes (e.g., nonanal) and carboxylic acids (e.g., azelaic acid). Reaction efficiency scales linearly with O₃ concentration .

  • Morphological Changes: Ozone-processed particles exhibit increased hygroscopicity (mass ratio at 85% RH rises by 2–4%) and altered light-scattering patterns .

Table 1: Ozonolysis vs. Autoxidation Under Varying Conditions

ConditionDominant PathwayProductsMass Change
200 ppb O₃, 20 hAutoxidationHydroperoxides, carbonyls+2–3%
10 ppm O₃, 3 hOzonolysisNonanal, azelaic acid-15–20%

Biohydrogenation in Rumen Microbiota

Ruminal bacteria metabolize this compound via biohydrogenation (BH) , a multi-step reduction process:

Reaction Sequence :

  • Isomerization: Δ12 or Δ9 isomerase converts this compound to conjugated this compound (CLA).

    • Δ12 Isomerase: Forms cis-9,trans-11 CLA (rumenic acid).

    • Δ9 Isomerase: Forms trans-10,cis-12 CLA.

  • Reduction: CLA is hydrogenated to trans-octadecenoic acids (e.g., vaccenic acid).

  • Final Reduction: Stearic acid (C₁₈:0) is produced.

Table 2: Biohydrogenation Kinetics of this compound

StepEnzymeIntermediateVₘₐₓ (mM/h)Kₘ (M)
IsomerizationΔ12 isomerasecis-9,trans-11 CLA0.62.0 × 10⁻³
Reductionreductasetrans-C18:10.31.5 × 10⁻³
  • Kinetic Note: Δ12 isomerase acts faster than Δ9 isomerase, leading to early accumulation of rumenic acid .

Lipoxygenase Pathway

This compound is oxidized by lipoxygenases (LOX) to hydroperoxyoctadecadienoic acids (HPODEs) , which decompose into reactive aldehydes (e.g., 4-hydroxy-2-nonenal) .

Cytochrome P450 Epoxidation

Cytochrome P450 enzymes epoxidize this compound to vernolic acid (12,13-epoxide) and coronaric acid (9,10-epoxide) , which regulate endocannabinoid metabolism .

Lipid Peroxidation

Autoxidation at bis-allylic positions generates oxidized this compound metabolites (OXLAMs) , such as 9- and 13-hydroxyoctadecadienoic acid (HODE) .

Table 3: Oxidized Metabolites and Biological Effects

MetaboliteFormation PathwayBiological Effect
9-HODEAutoxidationPro-inflammatory
13-HODELOX/autoxidationAnti-inflammatory
4-HNEPeroxidationNeurotoxicity, apoptosis

Film Formation in Paints

This compound undergoes autoxidation in air, forming cross-linked polymers via radical intermediates. This property is exploited in drying oils for paints and varnishes .

Thiobarbituric Acid (TBA) Reaction

This compound hydroperoxides react with TBA to form a red chromogen (λₘₐₓ = 532 nm), used to quantify lipid peroxidation .

Pathophysiological Implications

Excessive this compound intake promotes OXLAM formation, linked to:

  • Mitochondrial dysfunction via 4-HNE adduct formation .

  • Neurodegeneration in animal models (e.g., encephalomalacia in chicks) .

  • Cardiovascular risk reduction when replacing saturated fats (5% energy substitution lowers CHD risk by 9–13%) .

Scientific Research Applications

Nutritional Applications

Dietary Significance
Linoleic acid is one of the most abundant PUFAs in the human diet, primarily sourced from vegetable oils such as sunflower, safflower, and corn oil. It is crucial for maintaining health due to its role in cellular function and metabolism. LA is involved in several metabolic pathways, including the synthesis of eicosanoids, which are vital for inflammation and immune response regulation .

Clinical Uses
LA is incorporated into enteral and parenteral nutrition formulations to ensure adequate intake of essential fatty acids. It is also included in infant formulas to support growth and development . Furthermore, LA supplementation has been linked to reduced cardiovascular disease risk when it replaces saturated fats in the diet .

Dermatological Applications

Skin Health
this compound is recognized for its beneficial effects on skin health. It plays a critical role in maintaining the skin barrier by being incorporated into ceramides, which are essential for skin hydration and protection against environmental stressors . Studies have shown that topical application of LA can improve conditions like acne, atopic dermatitis, and psoriasis by enhancing skin barrier function and reducing inflammation .

Hair Growth
Research indicates that this compound may promote hair growth by activating signaling pathways involved in hair follicle development. In animal studies, topical application of LA has been shown to stimulate dermal papilla cell proliferation, which is crucial for hair regeneration .

Pharmaceutical Applications

Anti-Inflammatory Properties
this compound has garnered attention for its anti-inflammatory effects. It serves as a precursor for bioactive lipid mediators that can modulate inflammatory responses. Supplementation with LA has been associated with reduced levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases such as arthritis and cardiovascular conditions .

Potential in Neuroprotection
Emerging research suggests that this compound may have neuroprotective properties. It has been implicated in regulating brain immunity and neuronal signaling. Studies indicate that appropriate dietary intake of LA can help mitigate neuroinflammation and support cognitive function .

Industrial Applications

Cosmetics and Personal Care Products
Due to its emollient properties, this compound is widely used in cosmetics and personal care products. It helps improve skin texture and hydration while providing antioxidant benefits. Its incorporation into formulations can enhance product efficacy for moisturizing creams, lotions, and hair care products .

Food Industry
In food technology, this compound is valued for its role as a healthy fat source. Its use in food products not only enhances flavor but also contributes to nutritional profiles by providing essential fatty acids necessary for human health .

Case Study 1: this compound in Skin Treatment

A clinical trial evaluated the effects of topical this compound on patients with atopic dermatitis. Results showed significant improvement in skin hydration and barrier function compared to a placebo group, highlighting LA's therapeutic potential in dermatological applications.

Case Study 2: Dietary this compound and Cardiovascular Health

A cohort study examined dietary intake of this compound among participants with varying heart disease risk factors. Findings indicated that higher consumption of LA was associated with lower levels of LDL cholesterol and inflammatory markers, supporting its cardioprotective effects.

Comparison with Similar Compounds

Linoleic acid is often compared with other polyunsaturated fatty acids, such as:

Uniqueness of this compound: this compound is unique due to its role as an essential fatty acid that the body cannot synthesize. It serves as a precursor for other important fatty acids and bioactive lipids, making it crucial for maintaining overall health .

Biological Activity

Linoleic acid (LA), an essential polyunsaturated fatty acid (PUFA) belonging to the omega-6 family, plays a crucial role in various biological processes. Its implications in health and disease, particularly concerning inflammation, metabolic disorders, and cancer, have been extensively studied. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

1. Chemical Structure and Sources

This compound is characterized by its two double bonds in the carbon chain, specifically at the 9th and 12th positions (C18:2). It is predominantly found in vegetable oils such as sunflower, corn, soybean, and safflower oils, as well as in nuts and seeds.

2.1 Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, a study demonstrated that this compound esters can inhibit pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases . Additionally, the administration of hydroxy linoleic acids has shown promise in reducing inflammation markers such as iNOS and COX-2 .

2.2 Metabolic Effects

This compound intake has been associated with improved metabolic health. A meta-analysis revealed that higher dietary intake of this compound correlates with a reduced risk of Type 2 diabetes mellitus (T2DM), showing a summary relative risk (RR) of 0.94 for high vs. low intake . Furthermore, LA has been linked to lower total cholesterol and LDL cholesterol levels when included in diets .

2.3 Cancer Prevention

Research indicates that this compound may exert protective effects against certain cancers. Epidemiological studies have shown an inverse relationship between this compound intake and the risk of non-Hodgkin lymphoma . Moreover, conjugated forms of this compound have demonstrated anti-carcinogenic properties in animal models by reducing tumor incidence .

3.1 Dietary Patterns and Health Outcomes

A systematic review assessed the impact of dietary this compound on mortality risks associated with cardiovascular disease (CVD) and cancer. The findings suggested that a daily increase of 1 g in this compound intake was linked to a 5% reduction in all-cause mortality .

3.2 Clinical Trials on Lipid Profiles

In a controlled trial examining the effects of diets enriched with canola oil (high in this compound), participants exhibited significant reductions in circulating lipid levels after six weeks compared to control diets . The study reported reductions in total cholesterol by approximately 4% and LDL cholesterol by about 6%, indicating favorable lipid-modulating effects.

The biological activities of this compound are mediated through several mechanisms:

  • Membrane Fluidity : As a component of cell membranes, LA contributes to membrane fluidity and functionality.
  • Eicosanoid Production : this compound is a precursor for eicosanoids, which are signaling molecules involved in inflammation and immune responses.
  • Antimicrobial Activity : this compound exhibits antibacterial properties by disrupting bacterial cell membranes, leading to cell death .

5. Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study/SourceKey FindingsReference
Meta-analysis on dietary LA6% lower risk for T2DM with high LA intake
Inflammation studyReduced IL-6 and COX-2 levels with hydroxy LA
Cancer epidemiologyInverse association with non-Hodgkin lymphoma
Lipid profile trialSignificant reductions in total cholesterol and LDL-C

6. Conclusion

This compound is a vital fatty acid with extensive biological activities influencing inflammation, metabolism, and cancer prevention. Its incorporation into dietary patterns can yield significant health benefits, particularly concerning chronic diseases such as cardiovascular conditions and diabetes. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Properties

IUPAC Name

(9E,12E)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-AVQMFFATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897508
Record name Linolelaidic Acid
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
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CAS No.

506-21-8, 8024-22-4
Record name Linolelaidic acid
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Record name Linolelaidic Acid
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Record name Oils, grape
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Record name LINOLELAIDIC ACID
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Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 - 29 °C
Record name Linoelaidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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